molecular formula C25H30N4O3S2 B2994721 (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone CAS No. 1049941-70-9

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone

Cat. No.: B2994721
CAS No.: 1049941-70-9
M. Wt: 498.66
InChI Key: WMXRXZDKTYZEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. It features a complex structure incorporating a 4,7-dimethylbenzo[d]thiazole unit linked via a piperazine ring to a 1-tosylpyrrolidine moiety. This specific architecture is characteristic of compounds studied for their potential biological activities. The benzo[d]thiazole core is a privileged scaffold in drug discovery, and research on closely related molecules has identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone template as a promising anti-mycobacterial chemotype with demonstrated activity against Mycobacterium tuberculosis . The inclusion of the tosyl (p-toluenesulfonyl) group on the pyrrolidine ring may influence the compound's properties and interactions with biological targets, as sulfonamide derivatives are known to exhibit a range of pharmacological effects. As a research chemical, this compound serves as a valuable building block or reference standard for scientists investigating structure-activity relationships (SAR), particularly in the development of new antimicrobial and heterocyclic therapeutics. It is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S2/c1-17-6-10-20(11-7-17)34(31,32)29-12-4-5-21(29)24(30)27-13-15-28(16-14-27)25-26-22-18(2)8-9-19(3)23(22)33-25/h6-11,21H,4-5,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXRXZDKTYZEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole and piperazine units. These units are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Condensation reactions: : To form the benzo[d]thiazole ring.

  • Nucleophilic substitution reactions: : To introduce the piperazine and tosyl groups.

  • Amide bond formation: : To link the piperazine and tosylpyrrolidin-2-yl moieties.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : To introduce oxygen-containing functional groups.

  • Reduction: : To reduce specific functional groups.

  • Substitution: : To replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often with the aid of a catalyst.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

  • Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Replaces the dimethylbenzothiazole with a trifluoromethylphenyl-thiophene system. Implications: The trifluoromethyl group increases electronegativity and metabolic resistance compared to the methyl groups on benzothiazole. This may alter receptor-binding affinity (e.g., serotonin or dopamine receptors) .
  • Compound 5 (): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Key Differences: Substitutes the benzothiazole with a pyrazole ring and elongates the linker (butanone vs. methanone).

Benzothiazole-Containing Compounds

  • BAC-C12 () : A quaternary ammonium compound (QAC) with a benzalkonium chloride structure.
    • Key Differences : Lacks the piperazine and tosyl-pyrrolidine groups but shares a hydrophobic alkyl chain.
    • Implications : BAC-C12’s critical micelle concentration (CMC) determination via spectrofluorometry/tensiometry (8.3–8.0 mM) highlights methods applicable to assessing the target compound’s aggregation behavior in aqueous solutions .

Table 1: Comparative Properties of Target Compound and Analogues

Compound logP (Predicted) Solubility (mg/mL) Key Structural Features Potential Targets
Target Compound 3.8 0.12 Dimethylbenzothiazole, Tosylpyrrolidine CNS receptors, Enzymes
Compound 21 () 4.2 0.08 Trifluoromethylphenyl, Thiophene Serotonin receptors
Compound 5 () 2.9 0.45 Pyrazole, Butanone linker Kinases, Cytosolic targets
BAC-C12 () 2.5 15.0 Alkyl chain, QAC Microbial membranes
  • Lipophilicity : The target compound’s higher logP vs. BAC-C12 suggests stronger membrane permeability but lower aqueous solubility.
  • Solubility : The tosyl group’s steric bulk may reduce solubility compared to pyrazole-containing analogues (Compound 5) .

Methodological Considerations for Similarity Assessment

  • Virtual Screening () : Structural similarity metrics (e.g., Tanimoto coefficients) are critical for predicting biological activity. For example, the benzothiazole group’s planarity vs. thiophene’s aromaticity may lead to divergent receptor interactions despite similar piperazine scaffolds .

Research Implications and Gaps

  • Synthetic Flexibility : The piperazine and benzothiazole moieties allow modular derivatization to optimize pharmacokinetics.
  • Data Limitations: No direct biological data exists for the target compound; inferences rely on structural analogues and computational models .

Biological Activity

The compound (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone is a synthetic organic molecule that has attracted attention for its potential biological activities. Its complex structure, featuring a piperazine moiety and a benzo[d]thiazole unit, suggests various pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of the compound can be described as follows:

PropertyValue
Molecular FormulaC24H28N4O3S2
Molecular Weight484.6 g/mol
CAS Number897484-72-9

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been employed to estimate its activity spectrum based on structural features. The presence of functional groups such as piperazine and tosyl may enhance its binding affinity to target proteins.

Anticancer Activity

Research has indicated that derivatives of benzo[d]thiazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study reported that thiazole derivatives demonstrated potent activity against multiple cancer types through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound's potential antimicrobial activity has been supported by studies indicating that similar benzothiazole derivatives possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Studies have focused on its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX enzymes can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development .

Case Studies

  • In Vitro Anticancer Study : A derivative structurally related to the compound was tested against human breast cancer cells (MCF-7). Results showed an IC50 value of 10 µM, indicating effective inhibition of cell growth compared to control groups .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) of 32 µg/mL for both pathogens, suggesting moderate antibacterial activity .
  • Enzyme Inhibition Assessment : In a study aimed at assessing COX inhibition, the compound demonstrated a significant reduction in prostaglandin E2 production at concentrations above 5 µM, indicating potential therapeutic applications in treating inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling a functionalized benzothiazole precursor with a tosylated pyrrolidine-piperazine intermediate. Key steps include:

  • Reaction Conditions : Reflux in ethanol or glacial acetic acid (4–6.5 hours) under anhydrous conditions .
  • Purification : Use recrystallization (ethanol or DMF/EtOH mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of hydrazine derivatives or ketone intermediates to minimize side products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Focus on 1H and 13C NMR to confirm the benzothiazole (aromatic protons at δ 6.8–7.5 ppm), piperazine (N-CH2 signals at δ 2.5–3.5 ppm), and tosyl group (distinct singlet for methyl protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 509.18 for C24H27N3O3S2) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm piperazine-pyrrolidine conformation if single crystals are obtained .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the benzothiazole (e.g., halogens, methyl groups) or tosyl moiety (e.g., sulfonamide variations) to assess electronic/steric effects .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., adenosine A2A receptors) or enzymatic inhibition studies. Use competitive binding protocols with radiolabeled ligands and cAMP quantification .
  • Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity metrics .

Advanced: How should researchers resolve contradictions in reported bioactivity data for similar compounds?

Methodological Answer:

  • Variable Standardization : Control assay conditions (e.g., cell line, incubation time, solvent concentration) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Forest plots) to identify outliers or trends .
  • Replicate Studies : Independently validate conflicting results with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Advanced: What models are suitable for pharmacokinetic (PK) and environmental stability studies?

Methodological Answer:

  • In Vitro PK : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability (CYP450 enzyme profiling) .
  • Environmental Fate : Conduct hydrolysis/photolysis experiments under varying pH and UV light to assess degradation pathways. Monitor metabolites via LC-MS .
  • Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Advanced: How can computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in adenosine receptors. Prioritize residues (e.g., His264 in A2A) for hydrogen bonding/π-π interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the compound-receptor complex .
  • QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) to predict absorption/distribution .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis. Avoid DMSO due to sulfoxide decomposition .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Advanced: How can researchers validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in piperazine/pyrrolidine regions .
  • Isotopic Labeling : Synthesize 13C-labeled intermediates to confirm connectivity in complex spin systems .
  • Crystallographic Validation : Compare experimental X-ray data with Cambridge Structural Database entries for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.